molecular formula C22H19BrN2O3 B2765628 ((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine CAS No. 313650-48-5

((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine

Cat. No.: B2765628
CAS No.: 313650-48-5
M. Wt: 439.309
InChI Key: ZTFBETZZRJLHQH-UHFFFAOYSA-N
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Description

((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine is a complex organic compound with the molecular formula C22H19BrN2O3. It is known for its unique structure, which includes a benzamido group, a bromophenyl group, and a phenylmethyl group attached to a glycine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamido Group: This step involves the reaction of benzoyl chloride with an amine to form the benzamido group.

    Coupling with Glycine: The final step involves coupling the bromophenyl and benzamido groups with glycine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products Formed

Scientific Research Applications

Chemistry

((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it valuable in biochemical assays.

Medicine

The compound has potential applications in drug development. Its structural features allow it to interact with biological targets, making it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of ((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with amino acid residues in proteins, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • ((2-Benzamido-5-chlorophenyl)(phenyl)methyl)glycine
  • ((2-Benzamido-5-fluorophenyl)(phenyl)methyl)glycine
  • ((2-Benzamido-5-iodophenyl)(phenyl)methyl)glycine

Uniqueness

((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. Compared to its analogs with different halogens, the bromine-containing compound exhibits unique properties in terms of binding affinity and reactivity .

Properties

IUPAC Name

2-[[(2-benzamido-5-bromophenyl)-phenylmethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3/c23-17-11-12-19(25-22(28)16-9-5-2-6-10-16)18(13-17)21(24-14-20(26)27)15-7-3-1-4-8-15/h1-13,21,24H,14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFBETZZRJLHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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